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Compound of Interest

Compound Name:
[1-(2-Aminophenyl)piperidin-4-

yl]methanol

CAS No.: 402924-76-9

Cat. No.: B1521705

Get Quote

Compound: [1-(2-Aminophenyl)piperidin-4-yl]methanol CAS: 402924-76-9 Application:

Solid-Phase Organic Synthesis (SPOS) of GPCR-Targeted Small Molecules

Introduction & Scientific Rationale
The [1-(2-Aminophenyl)piperidin-4-yl]methanol scaffold represents a strategic "privileged

structure" in medicinal chemistry, particularly for targeting G-Protein Coupled Receptors

(GPCRs) such as 5-HT (serotonin) and Dopamine receptors. The scaffold features a

bifunctional design ideal for solid-phase synthesis:

Primary Alcohol (Handle): The 4-hydroxymethyl group serves as a robust anchor point for

attachment to acid-labile resins (e.g., 2-Chlorotrityl Chloride or Trityl resins) via an ether

linkage. This linkage is stable to basic reaction conditions but cleavable under mild acidic

conditions.

Ortho-Aniline (Diversity Point): The o-amino group on the N-phenyl ring provides a reactive

handle for late-stage diversification. Unlike simple anilines, this moiety is electronically
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coupled to the piperidine ring, modulating the basicity and lipophilicity of the final

pharmacophore.

Key Causality in Design:

Why this scaffold? It allows the rapid generation of N-(2-(piperidin-1-yl)phenyl)amide,

sulfonamide, and urea libraries—motifs found in numerous antipsychotic and anxiolytic

agents.

Why Solid Phase? SPOS enables the use of excess reagents to drive acylation of the

sterically crowded o-aniline to completion without complex purification steps (simple

filtration/washing).[1]

Experimental Workflow Diagram
The following Graphviz diagram visualizes the critical path from resin loading to library

cleavage.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Logical workflow for the solid-phase synthesis of N-aryl piperidine libraries using 2-

CTC resin.

Detailed Protocols
Protocol A: Resin Loading (Immobilization)
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Objective: Anchor the scaffold to 2-Chlorotrityl Chloride (2-CTC) resin via the primary alcohol.

The 2-CTC resin is chosen to prevent premature cleavage and allow the final product to be

released as a free alcohol.

Reagents:

2-Chlorotrityl chloride resin (Loading: ~1.0–1.6 mmol/g).

[1-(2-Aminophenyl)piperidin-4-yl]methanol (1.5 equivalents relative to resin loading).

Pyridine (anhydrous).

Dichloromethane (DCM, anhydrous).

Methanol (MeOH).

N,N-Diisopropylethylamine (DIPEA).

Step-by-Step Procedure:

Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel (fritted syringe or

reactor). Add 10 mL of dry DCM and shake gently for 30 minutes. Drain the solvent.[2]

Loading Solution: Dissolve the scaffold (1.5 eq) in dry DCM (8 mL). Add Pyridine (3.0 eq).

Note: Pyridine is preferred over DIPEA here to minimize racemization if chiral centers were

present, though here it acts as a mild base to neutralize HCl generated.

Coupling: Add the solution to the swollen resin. Shake at room temperature for 16 hours.

Capping (Critical): Drain the resin. Add a solution of DCM:MeOH:DIPEA (17:2:1, 10 mL) and

shake for 1 hour. This caps unreacted trityl chloride sites with methanol, preventing side

reactions during library synthesis.

Washing: Drain and wash the resin extensively:

3x DCM[3]

3x DMF
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3x DCM[3]

3x MeOH

Dry under vacuum if storing, or proceed to Step 3.

Validation:

Loading Determination: An aliquot of dried resin can be cleaved (see Protocol C) and the

loading calculated by weight recovery or UV absorbance of the cleaved product.

Protocol B: Diversity Generation (Parallel Synthesis)
Objective: Functionalize the o-aniline moiety. The following conditions are optimized for the

lower nucleophilicity of the N-aryl aniline compared to aliphatic amines.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Procedure (Amide Coupling Example):

Pre-activation: In a separate vial, dissolve the Carboxylic Acid (5 eq) and HATU (5 eq) in

DMF. Add DIPEA (10 eq). Shake for 5 minutes.

Addition: Add the activated mixture to the resin-bound scaffold (1 eq).

Incubation: Shake at 50°C for 4 hours (or RT overnight). Note: Gentle heating improves

conversion for electron-deficient anilines.
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Washing: Drain and wash: 3x DMF, 3x DCM, 3x MeOH, 3x DCM.

QC Check: Perform a chloranil test (for secondary amines/anilines). A negative result (no

color change) indicates complete acylation. Note: The standard Kaiser test is for primary

aliphatic amines and may yield false negatives with anilines.

Protocol C: Cleavage & Purification
Objective: Release the final compound from the resin without degrading the amide/sulfonamide

linkage.

Reagents:

1% Trifluoroacetic acid (TFA) in DCM.

Toluene (optional, for co-evaporation).

Step-by-Step Procedure:

Cleavage Cocktail: Prepare a solution of 1% TFA in DCM (v/v).

Execution: Add 5 mL of the cleavage cocktail to the resin. Shake for 2 minutes. Drain the

filtrate into a collection vial.

Repeat: Repeat step 2 five times. Short, repeated acid treatments prevent acid-catalyzed

degradation.

Neutralization (Optional): If the product is acid-sensitive, collect into a vial containing a small

amount of pyridine or solid NaHCO₃.

Work-up: Evaporate the solvent (and TFA) using a centrifugal evaporator (Genevac) or

nitrogen blow-down. Co-evaporate with toluene to remove trace TFA.

Purification:

The crude product is typically >90% pure.
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SCX Purification: Since the product contains a tertiary aniline (the piperidine nitrogen, pKa

~5.2), it can be purified using a Strong Cation Exchange (SCX) cartridge.

Load crude in MeOH/DCM.

Wash with MeOH (removes non-basic impurities).

Elute with 2M NH₃ in MeOH (releases the product).
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This guide was generated by a Senior Application Scientist to facilitate the use of [1-(2-
Aminophenyl)piperidin-4-yl]methanol in drug discovery workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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